molecular formula C22H26N2O3 B11225943 2'-(2-furylmethyl)-{N}-isopropyl-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

2'-(2-furylmethyl)-{N}-isopropyl-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11225943
M. Wt: 366.5 g/mol
InChI Key: FLPXXBYKKLEZFL-UHFFFAOYSA-N
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Description

2’-(2-furylmethyl)-{N}-isopropyl-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(2-furylmethyl)-{N}-isopropyl-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps, including the formation of the isoquinoline core and the subsequent introduction of the spirocyclopentane and furylmethyl groups. Common synthetic routes include:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline core, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo various substitution reactions, especially at the furylmethyl and isoquinoline moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions include N-oxides, alcohol derivatives, and substituted isoquinoline compounds.

Scientific Research Applications

2’-(2-furylmethyl)-{N}-isopropyl-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2’-(2-furylmethyl)-{N}-isopropyl-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets and pathways. The isoquinoline core is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2’-(2-furylmethyl)-{N}-isopropyl-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide lies in its spirocyclopentane structure, which imparts distinct chemical and biological properties compared to other isoquinoline derivatives. This structural feature enhances its stability and potential interactions with biological targets.

Properties

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

IUPAC Name

2-(furan-2-ylmethyl)-1-oxo-N-propan-2-ylspiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C22H26N2O3/c1-15(2)23-20(25)19-17-9-3-4-10-18(17)21(26)24(14-16-8-7-13-27-16)22(19)11-5-6-12-22/h3-4,7-10,13,15,19H,5-6,11-12,14H2,1-2H3,(H,23,25)

InChI Key

FLPXXBYKKLEZFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1C2=CC=CC=C2C(=O)N(C13CCCC3)CC4=CC=CO4

Origin of Product

United States

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